2-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)-N-methylacetamide
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Overview
Description
2-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)-N-methylacetamide is a synthetic organic compound that belongs to the pyridine family. Compounds in this family are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)-N-methylacetamide typically involves the following steps:
Formation of the Pyridine Ring: This can be achieved through various methods such as the Hantzsch pyridine synthesis.
Introduction of Functional Groups: Amino and oxo groups can be introduced through nitration, reduction, and oxidation reactions.
N-Methylation: This step involves the methylation of the nitrogen atom using methylating agents like methyl iodide.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides.
Reduction: Reduction reactions might reduce the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution could produce various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)-N-methylacetamide can be used as a building block for synthesizing more complex molecules.
Biology
In biological research, this compound might be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, it could be explored as a lead compound for developing new drugs targeting specific diseases.
Industry
In the industry, it might be used in the synthesis of dyes, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)-N-methylacetamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methylpyridine: Similar structure but lacks the oxo and N-methylacetamide groups.
4-Methyl-2-oxo-1,2-dihydropyridine: Similar structure but lacks the amino group.
Uniqueness
The presence of both amino and oxo groups, along with the N-methylacetamide moiety, makes 2-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)-N-methylacetamide unique. These functional groups can confer specific biological activities and chemical reactivity, distinguishing it from similar compounds.
Properties
Molecular Formula |
C9H13N3O2 |
---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
2-(5-amino-4-methyl-2-oxopyridin-1-yl)-N-methylacetamide |
InChI |
InChI=1S/C9H13N3O2/c1-6-3-9(14)12(4-7(6)10)5-8(13)11-2/h3-4H,5,10H2,1-2H3,(H,11,13) |
InChI Key |
FKNSKGLSENAASK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C=C1N)CC(=O)NC |
Origin of Product |
United States |
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